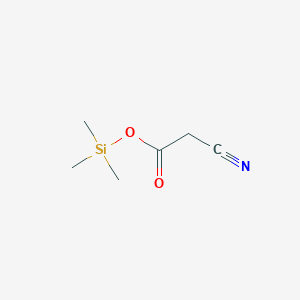

Trimethylsilyl cyanoacetate

Description

Structure

3D Structure

Properties

CAS No. |

60511-70-8 |

|---|---|

Molecular Formula |

C6H11NO2Si |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

trimethylsilyl 2-cyanoacetate |

InChI |

InChI=1S/C6H11NO2Si/c1-10(2,3)9-6(8)4-5-7/h4H2,1-3H3 |

InChI Key |

YNOSHVXJWIVDND-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC(=O)CC#N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC#N |

Origin of Product |

United States |

Synthesis Methodologies for Trimethylsilyl Cyanoacetate

Conventional Synthetic Routes

Traditional methods for the synthesis of trimethylsilyl (B98337) cyanoacetate (B8463686) have relied on established chemical reactions, often involving readily available starting materials.

Reactions Involving Cyanoacetate Salts and Silyl (B83357) Halides

A common and straightforward approach to trimethylsilyl cyanoacetate involves the reaction of a cyanoacetate salt with a silyl halide, typically trimethylsilyl chloride. This nucleophilic substitution reaction is driven by the formation of a stable salt byproduct. The choice of the cyanoacetate salt and reaction conditions can influence the yield and purity of the product.

Hypervalent silicate (B1173343) intermediates, prepared in situ from trimethylsilyl cyanide and tetrabutylammonium (B224687) fluoride (B91410), have been shown to be effective sources of nucleophilic cyanide. acs.org These intermediates can react with suitable substrates to form the desired cyanoacetate derivative. acs.org

Preparation from Dicyanoacetates and Trimethylsilyl Azide (B81097)

An alternative conventional route involves the reaction of dicyanoacetates with trimethylsilyl azide. This method offers a pathway to silylated cyanoacetate derivatives through a different set of reactive intermediates. For instance, 2-(1H-Tetrazol-5-yl)-2-cyanoacetate betaines have been prepared from the corresponding dicyanoacetates and trimethylsilyl azide in a one-pot synthesis. thieme-connect.com Trimethylsilyl azide itself can be prepared by the reaction of chlorotrimethylsilane (B32843) with sodium azide. orgsyn.org

Emerging and Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound. These approaches often utilize catalysts and milder reaction conditions.

Catalyst-Mediated Synthesis (e.g., Palladium Catalysis)

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of C-C bonds in cyanoacetate derivatives is an area of active research. researchgate.netorganic-chemistry.org Palladium-catalyzed cross-coupling reactions can offer high efficiency and functional group tolerance. researchgate.netnih.govberkeley.edu For example, the palladium-catalyzed arylation of ethyl cyanoacetate has been demonstrated. berkeley.edu While direct palladium-catalyzed synthesis of this compound is a subject of ongoing investigation, related palladium-catalyzed cyanations of aryl halides using trimethylsilylcyanide (TMSCN) as the cyanating agent under mild conditions have been successfully developed. researchgate.net These methods often require the slow addition of TMSCN to avoid catalyst deactivation. researchgate.net

| Catalyst System | Substrate | Product | Yield | Reference |

| Palladium-complex | Aryl bromides | Benzonitriles | Good to excellent | researchgate.net |

| Palladium/ZnF2 or Zn(O-t-Bu)2 | Trimethylsilyl enolates of esters | α-Aryl carboxylic acid derivatives | High | nih.gov |

Solvent-Free and Mild Condition Protocols

To minimize environmental impact and improve safety, solvent-free and mild condition protocols are increasingly being explored. organic-chemistry.orgthieme-connect.com These methods often lead to higher yields, shorter reaction times, and easier product isolation. organic-chemistry.orgorganic-chemistry.org

The cyanosilylation of carbonyl compounds to form cyanohydrin trimethylsilyl ethers, a related transformation, has been achieved under solvent-free conditions using various catalysts. researchgate.netrsc.org For example, potassium p-toluenesulfinate has been found to be an effective catalyst for this reaction at room temperature. researchgate.net Additionally, catalyst-free and solvent-free cyanosilylation reactions have been reported, highlighting a move towards even more sustainable synthetic strategies. researchgate.net One-pot, three-component condensation reactions of aldehydes or ketones, amines, and trimethylsilyl cyanide under solvent-free conditions have also been developed for the synthesis of α-aminonitriles. organic-chemistry.org

| Reaction | Conditions | Catalyst | Yield | Reference |

| Cyanosilylation of carbonyls | Solvent-free, room temperature | Potassium p-toluenesulfinate | High to quantitative | researchgate.net |

| Synthesis of α-aminonitriles | Solvent-free | None | High | organic-chemistry.org |

| Cyanosilylation of carbonyls | Solvent-free | Polystyrene-supported triphenylphosphine (B44618) | 72-99% | rsc.org |

Reactivity and Reaction Mechanisms of Trimethylsilyl Cyanoacetate

Nucleophilic Addition Reactions

The addition of silyl (B83357) cyanides to carbonyl compounds, known as cyanosilylation, is a fundamental carbon-carbon bond-forming reaction. This process converts aldehydes and ketones into valuable cyanohydrin trimethylsilyl (B98337) ethers. organic-chemistry.orgiust.ac.ir

The reaction of trimethylsilyl cyanoacetate (B8463686) with aldehydes and ketones affords the corresponding cyanohydrin trimethylsilyl ethers in high yields. organic-chemistry.orgrsc.org This transformation is a safe and effective alternative to using hazardous reagents like hydrogen cyanide. iust.ac.ir The resulting products are important intermediates for the synthesis of various biologically active molecules, including α-hydroxy acids and β-amino alcohols. organic-chemistry.orgiust.ac.ir

A variety of catalysts can be employed to facilitate this reaction, including Lewis acids and bases. For instance, gold(III) chloride has been shown to be a highly efficient catalyst for the cyanosilylation of a range of ketones and aldehydes, leading to the formation of cyanohydrin trimethylsilyl ethers in excellent yields. organic-chemistry.org Similarly, metavanadate catalysts have demonstrated high catalytic performance in the cyanosilylation of diverse carbonyl compounds. nih.gov

The reaction conditions are generally mild, often proceeding at room temperature with short reaction times. organic-chemistry.org Solvent-free conditions have also been developed, contributing to more environmentally friendly synthetic methods. iust.ac.ir The chemoselectivity of the addition can be controlled, as demonstrated in the 1,2-addition to α,β-unsaturated carbonyls. rsc.org

Table 1: Examples of Cyanohydrin Trimethylsilyl Ether Formation

| Carbonyl Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Gold(III) chloride (1 mol%) | 100 (NMR) | organic-chemistry.org |

| Acetophenone | Gold(III) chloride (1 mol%) | 98 | organic-chemistry.org |

| Cyclohexanone | (Et4N)2VO2(CN)3 (0.2 mol%) | High | nih.gov |

| 2-Adamantanone | {Et4N}4[V4O12] | 52 | nih.gov |

| Various Aldehydes | Polystyrene-supported triphenylphosphine (B44618) (2 mol%) | 72-99 | rsc.org |

Lewis bases are effective catalysts for the addition of trimethylsilyl cyanide to aldehydes. nih.gov A variety of achiral Lewis bases, such as phosphines and amines, have been shown to be highly efficient in this transformation. nih.gov Mechanistic investigations have revealed that the reaction is first order in both the aldehyde and the Lewis base, and zeroth order in trimethylsilyl cyanide. nih.gov This suggests the formation of a complex between the Lewis base and trimethylsilyl cyanide, which then reacts with the aldehyde. nih.gov

The proposed mechanism involves the activation of the silicon-carbon bond in the silyl nitrile by the Lewis base. researchgate.net This activation increases the nucleophilicity of the cyano group, facilitating its attack on the carbonyl carbon. The oxygen of the carbonyl group is then silylated to form the stable cyanohydrin trimethylsilyl ether.

Lewis acids also play a crucial role in catalyzing the cyanosilylation of carbonyl compounds. nih.govorganic-chemistry.org The Lewis acid activates the carbonyl compound by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the cyano group. organic-chemistry.org

A range of Lewis acids have been utilized for this purpose, including metal clusters and metal complexes. nih.govorganic-chemistry.org For example, chiral lanthanide-transition metal clusters have been used for asymmetric cyanosilylation of aldehydes, achieving high conversions and moderate to high enantiomeric excess values. nih.gov In these systems, the Lewis acid sites on the metal cluster activate the aldehyde, while Lewis base sites on the ligands can simultaneously activate the trimethylsilyl cyanide, leading to a synergistic catalytic effect. nih.gov

Bifunctional catalysts possessing both Lewis acidic and Lewis basic sites have also been developed. organic-chemistry.org For instance, a combination of N-oxides and titanium isopropoxide acts as a bifunctional catalyst where the titanium center activates the ketone (Lewis acid) and the N-oxide activates the trimethylsilyl cyanide (Lewis base). organic-chemistry.org This dual activation mechanism promotes the efficient cyanosilylation of a variety of ketones. organic-chemistry.org

Table 2: Lewis Acid Catalysts in Cyanosilylation

| Catalyst | Substrate | Key Feature | Reference |

|---|---|---|---|

| (R)/(S)-Co3Ln2 chiral metal clusters | Aldehydes | Synergistic Lewis acid/base catalysis | nih.gov |

| N-oxides and Ti(OiPr)4 | Ketones | Bifunctional Lewis acid/base catalysis | organic-chemistry.org |

| Gold(III) chloride | Ketones and Aldehydes | Highly efficient at low loading | organic-chemistry.org |

| Yttrium-pillared silicotungstate dimer | Carbonyl compounds | - | nih.gov |

Trimethylsilyl cyanoacetate can also undergo nucleophilic addition to carbon-nitrogen double bonds present in imines and nitrones. richmond.edu This reaction is a valuable method for the synthesis of α-aminonitriles and their derivatives, which are important precursors for various nitrogen-containing compounds.

The reaction with imines, often catalyzed by Lewis acids, proceeds via a Mukaiyama-Mannich type reaction. richmond.edu Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to promote the in-situ formation of a silyl ketene (B1206846) imine from the nitrile, which then adds to the activated imine. richmond.edu

In the case of nitrones, the addition of this compound leads to the formation of β-(silyloxy)aminonitriles. richmond.edu Similar to the reaction with imines, this transformation can be facilitated by silyl triflates, which activate the nitrone for nucleophilic attack. richmond.edu

The strained three-membered rings of aziridines and epoxides are susceptible to nucleophilic attack, leading to ring-opening reactions. This compound can act as the nucleophile in these transformations, providing a route to functionalized amino alcohols and hydroxy nitriles.

The ring-opening of aziridines with silyl nucleophiles is a valuable method for the synthesis of vicinal amino alcohols. nih.gov This reaction can be catalyzed by Lewis acids, which activate the aziridine (B145994) ring. The nucleophilic attack of the cyanoacetate typically occurs at the less substituted carbon of the aziridine ring, leading to a regioselective transformation. nih.gov

Similarly, epoxides undergo ring-opening upon reaction with this compound. This reaction provides access to β-hydroxy nitriles. The process is often catalyzed and proceeds with high regioselectivity, with the nucleophile attacking one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Addition to Activated Alkenes and Alkynes (Hydrocyanation)

The addition of a cyano-containing functional group across a carbon-carbon double or triple bond is a fundamental transformation known as hydrocyanation. wikipedia.org While the direct addition of hydrogen cyanide (HCN) is a common method, reagents like this compound offer an alternative pathway, particularly for additions to activated π-systems. organicreactions.org Activated alkenes and alkynes, typically those conjugated with an electron-withdrawing group (e.g., carbonyl, nitrile, ester), are referred to as Michael acceptors. masterorganicchemistry.com

The reaction of this compound with these activated systems proceeds via a conjugate addition mechanism, often called a Michael addition. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated compound. youtube.comyoutube.com The methylene (B1212753) group in this compound is flanked by both a nitrile and a silyl ester group, making the intervening protons acidic and allowing for the formation of a resonance-stabilized carbanion (an enolate) in the presence of a base. This enolate acts as the nucleophile that attacks the Michael acceptor. masterorganicchemistry.com

The general mechanism involves three key steps:

Deprotonation: A base removes a proton from the α-carbon of this compound to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the activated alkene or alkyne, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated, typically by a protic solvent or during aqueous workup, to yield the final product. masterorganicchemistry.com

This reaction provides a method for the synthesis of more complex molecules by extending the carbon chain and introducing both a cyano and a silyl ester functionality, which can be further manipulated. The reaction with activated alkynes similarly yields functionalized vinyl nitriles. nih.govnih.gov

C-C Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. This compound serves as a valuable reagent in this context, primarily through reactions that leverage its activated methylene group.

Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile (B92778)

The cyanomethylation of carbonyl compounds is a key method for producing β-hydroxy nitriles, which are important synthetic intermediates. This specific transformation is efficiently carried out using (trimethylsilyl)acetonitrile in the presence of a catalyst. researchgate.net

Catalytic amounts of Lewis bases have been shown to effectively promote the cyanomethylation of various carbonyl compounds with (trimethylsilyl)acetonitrile. researchgate.net Salts of carboxylic acids, such as lithium acetate (B1210297) (AcOLi) or cesium acetate, are particularly effective catalysts for this reaction. researchgate.net The process is generally high-yielding and can be performed under mild conditions, avoiding the need for extreme temperatures. researchgate.net The reaction tolerates a range of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones.

The table below illustrates the scope of the Lewis base-catalyzed cyanomethylation of various carbonyl compounds with (trimethylsilyl)acetonitrile.

| Entry | Carbonyl Compound | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | AcOLi (10) | 3 | rt | 98 |

| 2 | 4-Methoxybenzaldehyde | AcOCs (10) | 3 | rt | 95 |

| 3 | 4-Nitrobenzaldehyde | AcOLi (10) | 0.5 | rt | 97 |

| 4 | Cyclohexanecarboxaldehyde | AcOLi (10) | 24 | rt | 83 |

| 5 | Pivalaldehyde | AcOLi (10) | 24 | rt | 75 |

| 6 | Acetophenone | AcOCs (10) | 24 | 50 | 80 |

| 7 | Cyclohexanone | AcOCs (10) | 24 | 50 | 85 |

Data sourced from published research findings on the cyanomethylation of carbonyls. researchgate.net

The mechanism of the Lewis base-catalyzed cyanomethylation is thought to involve the activation of the carbon-silicon bond in (trimethylsilyl)acetonitrile by the catalyst. researchgate.net The proposed mechanism proceeds through the following steps:

Catalyst Coordination: The Lewis base (e.g., acetate anion) coordinates to the silicon atom of (trimethylsilyl)acetonitrile. This coordination forms a hypervalent silicate (B1173343) intermediate.

Nucleophilic Attack: The formation of the hypervalent silicate increases the nucleophilicity of the cyanomethyl group. This activated species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new C-C bond and a silylated alkoxide intermediate.

Silylation and Catalyst Regeneration: The silylated alkoxide intermediate undergoes subsequent silylation, which can involve another molecule of (trimethylsilyl)acetonitrile or a silylated catalyst species, to yield the final O-silylated β-hydroxy nitrile product. This step regenerates the Lewis base catalyst, allowing the catalytic cycle to continue. researchgate.net

This mechanism highlights the dual role of the silyl group: it facilitates the generation of the nucleophile via hypervalent silicate formation and protects the resulting hydroxyl group.

Knoevenagel Condensation and Related Transformations

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic chemistry. unifap.br It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base. organic-chemistry.org

This compound serves as an excellent active methylene compound in the Knoevenagel condensation. organic-chemistry.org An active methylene compound is characterized by a CH₂ group positioned between two electron-withdrawing groups. easetolearn.compurkh.comresearchgate.net In this compound (NC-CH₂-COOSiMe₃), the methylene protons are rendered acidic by the adjacent nitrile (-CN) and silyl ester (-COOSiMe₃) groups. This acidity allows for easy deprotonation by a mild base to form a stable carbanion (enolate). easetolearn.com

This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent steps involve the formation of an alkoxide intermediate, which is protonated and then undergoes dehydration (elimination of a water molecule) to yield the final product, typically an α,β-unsaturated compound. The reaction is a powerful tool for creating new carbon-carbon double bonds. unifap.br The use of this compound in this reaction can offer advantages in terms of reactivity and product isolation.

The following table demonstrates the application of cyanoacetic esters in Knoevenagel condensations with a variety of aldehydes.

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | 94 |

| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc | 96 |

| 4 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | 92 |

| 5 | 2-Naphthaldehyde | Ethyl Cyanoacetate | DIPEAc | 90 |

| 6 | Cinnamaldehyde | Ethyl Cyanoacetate | DIPEAc | 88 |

| 7 | Furfural | Ethyl Cyanoacetate | DIPEAc | 95 |

Data adapted from studies on Knoevenagel condensations using various catalysts and substrates. scielo.org.mx

Catalyst Systems in Knoevenagel Reactions (e.g., Base Catalysis)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group. aston.ac.uk this compound serves as an effective active methylene compound in these reactions. The reactivity is significantly influenced by the catalyst system employed, with base catalysis being a common and effective approach.

The mechanism of the base-catalyzed Knoevenagel condensation involves the deprotonation of the α-carbon of the cyanoacetate by a base, generating a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product. Weak bases such as primary or secondary amines, or buffer systems containing amines and their conjugate acids, are traditionally used. uab.cat

A variety of catalyst systems have been developed to promote this reaction under milder and more environmentally friendly conditions. These include:

Heterogeneous Catalysts: Solid catalysts like zinc oxide (ZnO) have been shown to be effective for Knoevenagel condensations, offering advantages such as thermal stability, ease of recovery, and recyclability. jocpr.com The reaction can proceed in aqueous media at room temperature, yielding excellent product yields in a short duration. jocpr.com Both acidic and basic sites on the catalyst surface are often necessary for high reaction rates. scispace.com

Ionic Liquids (ILs): Room temperature ionic liquids (RTILs) can function as both the catalyst and the reaction medium, often eliminating the need for traditional organic solvents. aston.ac.uk Imidazolium-based ionic liquids, for instance, have been successfully used to promote the condensation of various aldehydes and ketones with active methylene compounds like ethyl cyanoacetate. aston.ac.uk The efficiency of the ionic liquid can be tuned by altering the cation and anion components. aston.ac.uk

Organocatalysts: Simple organic molecules can also catalyze the Knoevenagel reaction. Triphenylphosphine, for example, is an efficient catalyst for the solvent-free condensation of aldehydes with ethyl cyanoacetate or malononitrile, producing olefins with high yields and predominantly (E)-geometry. organic-chemistry.org

The choice of catalyst can influence reaction times, yields, and the stereoselectivity of the product.

| Catalyst | Active Methylene Compound | Carbonyl Compound | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| ZnO | Malononitrile / Ethyl cyanoacetate | Aromatic aldehydes | Aqueous medium, Room temp. | Excellent yields, short reaction time, recyclable catalyst. | jocpr.com |

| Imidazolium-based Ionic Liquids | Ethyl cyanoacetate | Benzaldehyde | Solvent-free, 25 °C | Good to excellent yields; ILs act as both catalyst and medium. | aston.ac.uk |

| Triphenylphosphine | Ethyl cyanoacetate / Malononitrile | Various aldehydes | Solvent-free, Microwave irradiation | Excellent yields, (E)-selectivity, clean reaction profile. | organic-chemistry.org |

| Basic catalysts (e.g., Triethylamine) | Cyanoacetamide / Methyl cyanoacetate | Various aldehydes | Microwave irradiation, NaCl solution or EtOH | High yields (70-99%) in short reaction times (35 min). | unifap.br |

Michael Additions

This compound can act as a nucleophile in Michael additions, a type of conjugate addition reaction. The active methylene group, once deprotonated, forms a carbanion that can attack the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptors. This reaction is a powerful tool for forming carbon-carbon bonds.

A notable application of this reactivity is the conjugate addition to nitrosoalkenes. researchgate.net Nitrosoalkenes are highly reactive intermediates that act as potent Michael acceptors. nih.govnih.gov The addition of a cyanide source to a nitrosoalkene can lead to the formation of α-cyanooximes. nih.gov

The reaction mechanism involves the 1,4-addition of the nucleophile, generated from this compound, to the conjugated system of the nitrosoalkene. nih.gov This process can be highly stereoselective. For instance, the conjugate addition of malonate enolates to γ-chiral aldehyde-derived acyclic nitrosoalkenes has been shown to produce exclusively the anti-stereoisomeric adducts. nih.gov

In some cases, the initial Michael adduct can undergo subsequent intramolecular reactions. For example, the addition of a cyanide anion to nitrosoalkenes derived from cyclic α-chlorooximes can lead to a rapid intramolecular cyclization of the intermediate α-cyanooxime, forming fused 5-aminoisoxazoles. nih.govbeilstein-journals.org This tandem Michael addition-cyclization process provides a valuable route to nitrogen-oxygen containing heterocycles. nih.govbeilstein-journals.org

| Nucleophile Source | Michael Acceptor | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Sodium cyanide | Nitrosoalkene (from cyclic α-chlorooxime) | Fused 5-aminoisoxazole | Tandem Michael addition followed by intramolecular cyclization. | nih.gov |

| Trimethylsilyl cyanide / Triethylamine | N,N-bis(silyloxy)enamine (Nitrosoalkene source) | 5-aminoisoxazole (after desilylation and cyclization) | Initial adduct is a stable TMS ether of an α-cyanooxime. | beilstein-journals.org |

| Malonate enolates | γ-chiral acyclic nitrosoalkene | anti-adduct oxime | Completely stereoselective addition. | nih.gov |

C-N Bond Formation Reactions

The cyano and silyl functionalities of this compound, along with its activated methylene group, enable its participation in various reactions that form new carbon-nitrogen bonds, leading to important synthetic intermediates and heterocyclic systems.

Strecker Reactions for α-Aminonitrile Synthesis

The Strecker synthesis is a classic and straightforward method for preparing α-aminonitriles, which are valuable precursors to α-amino acids. nih.govwikipedia.org The reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source. researchgate.net Trimethylsilyl cyanide (TMSCN) is frequently used as a cyanide source in modern variations of this reaction due to its high solubility in organic solvents and relative ease of handling compared to hydrogen cyanide or alkali metal cyanides. nih.gov

The reaction mechanism is typically promoted by a Lewis or Brønsted acid catalyst. researchgate.net The first step involves the condensation of the aldehyde and amine to form an imine (or an iminium ion upon protonation). wikipedia.orgmasterorganicchemistry.com The catalyst activates the imine for nucleophilic attack by the cyanide, which is delivered from TMSCN. nih.govresearchgate.net The subsequent addition of the cyanide to the imine carbon yields the α-aminonitrile product. wikipedia.org

A wide range of catalysts have been shown to be effective for this transformation, including indium powder, nih.gov bismuth(III) nitrate, researchgate.net and palladium complexes. organic-chemistry.org These catalysts facilitate the reaction under mild conditions, often at room temperature, and accommodate a variety of aliphatic, aromatic, and heteroaromatic aldehydes and ketones, as well as different types of amines. nih.gov

| Catalyst | Substrates | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Indium powder (10 mol%) | Aldehydes/ketones, amines | Water | Environmentally benign; excellent yields (79-98%). | nih.gov |

| Bismuth(III) nitrate | Aldehydes, amines | Acetonitrile | Efficient, simple work-up, inexpensive catalyst. | researchgate.net |

| Palladium Lewis acid | Aldehydes/ketones, amines | Not specified | Good yields at room temperature. | organic-chemistry.org |

| N-methyl imidazolium (B1220033) acetate [HMIm]OAc | Aldehydes, amines | [HMIm]OAc (media and promoter) | High to excellent yields at room temperature. | cabidigitallibrary.org |

Cycloaddition Reactions (e.g., Azide-Nitrile Cycloadditions for Tetrazoles)

The nitrile functional group of this compound can participate in [3+2] cycloaddition reactions with azides to form 5-substituted-1H-tetrazoles. researchgate.net Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. youtube.com

This cycloaddition typically requires activation of the nitrile group to facilitate the attack of the azide (B81097). youtube.comorganic-chemistry.org The mechanism involves the addition of an azide, such as sodium azide or trimethylsilyl azide (TMSN₃), across the carbon-nitrogen triple bond of the nitrile. youtube.com The reaction is often catalyzed by Lewis acids (e.g., zinc or copper salts) or Brønsted acids. youtube.comorganic-chemistry.org The catalyst coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide anion. youtube.com

Several catalytic systems have been developed for this transformation:

Copper Catalysis: Copper(I) catalysts can react with trimethylsilyl azide to form a copper azide species in situ, which then undergoes the [3+2] cycloaddition with the nitrile. nih.gov

Zinc Catalysis: Zinc(II) chloride is an effective catalyst for the conversion of nitriles to tetrazoles using sodium azide in alcoholic solvents. organic-chemistry.org

Organocatalysis: A novel organocatalyst, generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride, has been shown to efficiently promote the cycloaddition under neutral conditions, offering an alternative to metal-based catalysts. organic-chemistry.orgorganic-chemistry.org This catalyst also functions by activating the nitrile substrate. organic-chemistry.orgorganic-chemistry.org

These methods provide versatile and efficient routes to a wide array of 5-substituted tetrazoles. scilit.com

Heterocyclic Ring Formation

Cyanoacetate derivatives are highly versatile building blocks for the synthesis of a wide range of heterocyclic compounds. researchgate.net The presence of the active methylene, cyano, and ester/silyl ester groups allows for a variety of condensation and cyclization reactions.

One example is the formation of Reissert compounds. The treatment of benzothiazole (B30560) with trimethylsilyl cyanide and an acid chloride results in the formation of an N-acyl-2-cyano-2,3-dihydrobenzothiazole, a five-membered ring Reissert compound. rsc.org This reaction demonstrates the ability of the cyanide group to add to a heterocyclic system, initiating the formation of a new, more complex ring structure.

Furthermore, as mentioned previously, the Michael addition of a cyanide source to nitrosoalkenes can be the first step in a tandem reaction sequence that leads to the formation of 5-aminoisoxazoles. nih.govbeilstein-journals.org This demonstrates how C-C bond formation using a cyano-containing reagent can be directly coupled with a C-N bond-forming cyclization to build a heterocyclic ring. The cyano and amide functional groups in cyanoacetamide derivatives are well-positioned to react with various reagents to form a diverse array of heterocycles. researchgate.netresearchgate.net

Table of Compounds

| Compound Name |

|---|

| 5-aminoisoxazole |

| Benzaldehyde |

| Benzothiazole |

| Bismuth(III) nitrate |

| Cyanoacetamide |

| Ethyl cyanoacetate |

| Hydrogen cyanide |

| Indium |

| Malononitrile |

| Methyl cyanoacetate |

| N-acyl-2-cyano-2,3-dihydrobenzothiazole |

| N-methyl-2-pyrrolidone (NMP) |

| Sodium azide |

| Tetrazole |

| Triethylamine |

| Trimethylsilyl azide (TMSN₃) |

| Trimethylsilyl chloride |

| This compound |

| Trimethylsilyl cyanide (TMSCN) |

| Triphenylphosphine |

| Zinc chloride |

| Zinc oxide (ZnO) |

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The direct synthesis of pyridine and pyrimidine rings commencing from this compound is not a prominently reported transformation in the chemical literature. However, the reactivity of the closely related ethyl cyanoacetate is well-established in the formation of these heterocycles. By analogy, the synthetic potential of this compound can be inferred.

For the synthesis of substituted pyridones, a common strategy involves the multicomponent reaction of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone and a nitrogen source, often ammonium (B1175870) acetate. This approach, a variation of the Hantzsch pyridine synthesis, typically proceeds through a series of condensation, Michael addition, and cyclization-dehydration steps. The analogous use of this compound would be expected to follow a similar mechanistic pathway, with the trimethylsilyl group being cleaved during the reaction or workup.

Similarly, the construction of the pyrimidine core frequently employs the reaction of a β-dicarbonyl compound or its equivalent with an amidine. Ethyl cyanoacetate can serve as a precursor to the requisite three-carbon fragment. For instance, the Biginelli reaction and related condensations utilize ethyl acetoacetate, an aldehyde, and urea (B33335) or thiourea (B124793). While not a direct parallel, the cyanoacetate moiety can be incorporated into pyrimidine structures through various synthetic routes. A plausible, though not widely documented, pathway for involving this compound could be its condensation with a suitable nitrogen-containing nucleophile to form a key intermediate for pyrimidine ring closure.

Synthesis of Pyrazole (B372694) and Pyran Moieties

The utility of this compound in the direct synthesis of pyrazole and pyran rings is not extensively described in scientific literature. However, the synthesis of these heterocyclic systems often relies on precursors that share functional similarities with this compound, namely the active methylene group.

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or a synthon with a similar reactivity profile with hydrazine (B178648) or its derivatives. For example, the Knorr pyrazole synthesis utilizes a β-ketoester and a hydrazine. While ethyl cyanoacetate can be a precursor for certain pyrazole syntheses, direct routes from this compound are not common. A hypothetical pathway could involve the reaction of this compound with a hydrazine to form a hydrazide intermediate, which could then undergo cyclization.

For the synthesis of pyran moieties, a common approach is the Michael addition of an active methylene compound to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. Ethyl cyanoacetate is frequently employed in this context. It is conceivable that this compound could participate in a similar reaction sequence, where the enolate generated from the deprotonation of the α-carbon would act as the nucleophile. The subsequent cyclization and elimination would lead to the formation of a substituted pyran.

Other Reactive Pathways

Beyond its potential use in the synthesis of six-membered heterocycles, this compound can be implicated in other significant organic transformations.

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful method for the conversion of carboxylic acids to primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnrochemistry.com A key variation of this reaction, the Darapsky degradation, provides a route for the synthesis of α-amino acids from α-cyanoesters. wikipedia.org Given that this compound is a silyl ester of cyanoacetic acid, it is a potential substrate for a Darapsky-type degradation.

The general mechanism of the Darapsky degradation begins with the conversion of the ester to an acyl hydrazide by reaction with hydrazine. wikipedia.org Subsequent treatment with nitrous acid yields the corresponding acyl azide. Thermal or photochemical decomposition of the acyl azide induces the Curtius rearrangement, where the loss of dinitrogen gas is concerted with the migration of the alkyl group to the nitrogen atom, forming an isocyanate. wikipedia.org This isocyanate can then be trapped with various nucleophiles. In the context of amino acid synthesis, trapping with an alcohol affords a carbamate, which can be subsequently hydrolyzed to the α-amino acid.

A plausible reaction sequence for this compound in a Curtius rearrangement application is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Hydrazinolysis | Cyanoacetylhydrazide |

| 2 | Diazotization | Cyanoacetyl azide |

| 3 | Curtius Rearrangement | Cyanomethyl isocyanate |

| 4 | Nucleophilic Trapping (e.g., with an alcohol) | Carbamate derivative |

| 5 | Hydrolysis | α-Amino acid (Glycine) |

This pathway highlights the potential of this compound as a precursor for the synthesis of glycine (B1666218) and its derivatives through the application of the Curtius rearrangement.

Silylation of Hydroxyl Groups

Silylation is a common and effective method for the protection of hydroxyl groups in organic synthesis. wikipedia.org A variety of silylating agents are available, with trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) being among the most frequently used. These reagents react with alcohols to form trimethylsilyl ethers, which are generally more volatile and less polar than the parent alcohols and are stable to a range of reaction conditions. wikipedia.org

While the use of this compound as a primary silylating agent is not widely reported, its structure suggests a potential for transferring the trimethylsilyl group to a hydroxyl-containing substrate. The reactivity of the Si-O bond in the silyl ester could be exploited under certain conditions.

A hypothetical mechanism for the silylation of an alcohol (R-OH) with this compound could proceed via a nucleophilic attack of the alcohol's oxygen on the silicon atom. This process would likely require activation, for example, by a base to deprotonate the alcohol or by a Lewis acid to coordinate to the carbonyl oxygen of the ester. The transfer of the trimethylsilyl group would result in the formation of the silyl ether (R-O-TMS) and cyanoacetic acid as a byproduct.

It is important to note that the efficiency of such a process would be highly dependent on the reaction conditions and the relative reactivity of the starting materials and products. The presence of the electron-withdrawing cyano group might influence the electrophilicity of the silicon atom.

Based on a thorough review of available scientific literature, there is insufficient information to generate an article on the catalytic applications of this compound that adheres to the specified detailed outline.

The requested sub-topics, including specific organocatalytic and transition metal-catalyzed reactions, appear to be outside the documented scope of this particular chemical compound's use. Searches for "this compound" in the context of N-Heterocyclic Carbene Catalysis, Bifunctional Catalysis, Chiral Asymmetric Synthesis, Palladium-Catalyzed Transformations, and Ruthenium-Catalyzed Reactions did not yield relevant research findings.

The primary application found for this compound is in base-mediated reactions, such as the Darzens and Thorpe reactions. However, the available literature does not provide the specific catalytic details required to populate the requested outline.

Therefore, it is not possible to provide a scientifically accurate article that strictly follows the user's instructions and content requirements due to the lack of published research on the subject.

Catalytic Applications in Organic Synthesis

Transition Metal Catalysis

Copper-Catalyzed Processes

Copper catalysis has emerged as a powerful tool for C-C bond formation, owing to the low cost and relative abundance of copper compared to other transition metals. In the context of trimethylsilyl (B98337) cyanoacetate (B8463686), which belongs to the class of active methylene (B1212753) compounds, copper-catalyzed protocols are particularly relevant for arylation and coupling reactions. While direct literature on trimethylsilyl cyanoacetate is sparse, the principles are well-established for analogous active methylene compounds.

The general mechanism for the copper-catalyzed arylation of active methylene compounds involves the coupling of a C-X (where X is a halide) fragment with the nucleophilic carbon of the cyanoacetate. These Ullmann-type coupling reactions have been significantly advanced through the development of sophisticated copper-ligand systems that facilitate the reaction under milder conditions.

More recently, copper-based metal-organic frameworks (MOFs) have been developed as efficient heterogeneous catalysts for reactions involving cyanoacetates. For instance, a 2D copper-MOF, [Cu(CPA)(BDC)]n, has demonstrated high efficiency in catalyzing the Knoevenagel condensation. This reaction, which involves the condensation of an active methylene compound with an aldehyde or ketone, is a cornerstone transformation for compounds like this compound. The Cu-MOF acts as a reusable, solid catalyst that can facilitate the reaction in aqueous media at room temperature, achieving high yields in very short reaction times. The porous nature and tunable active sites of such MOFs make them a promising platform for activating substrates like this compound for various organic transformations.

Heterogeneous and Solid Acid Catalysis

Heterogeneous and solid acid catalysts offer significant advantages over traditional homogeneous systems, including simplified product purification, catalyst recyclability, and reduced corrosive waste. These benefits are driving their application in fine chemical synthesis, particularly for reactions involving active methylene compounds like this compound. Reactions such as the Knoevenagel condensation, a typical transformation for cyanoacetates, have been successfully carried out using a variety of heterogeneous catalysts, including functionalized porous materials and solid acids.

Solid acids, in particular, provide a robust alternative to liquid acids like sulfuric acid for a range of organic transformations. Sulfated zirconia (SZ) stands out as a "superacid" catalyst, possessing both Brønsted and Lewis acid sites that are crucial for its catalytic activity. The strong acidity of SZ allows it to catalyze reactions such as esterification, alkylation, and condensation under heterogeneous conditions.

| Catalyst Type | Reaction Type | Substrates | Key Advantages | Reference |

| Amine-functionalized MOF | Knoevenagel Condensation | Aldehydes, Ethyl Cyanoacetate | High conversion (85-98%), Mild conditions, Reusable | |

| Magnesium Aluminum Phosphate (MALPO) | Knoevenagel Condensation | Various Aldehydes | Excellent yield (up to 99%), Recyclable, Mild conditions | |

| Imidazolium-based Hybrid Silica (B1680970) | Knoevenagel Condensation | Aromatic Aldehydes, Ethyl Cyanoacetate | High activity, Reusable, Solvent-free conditions | |

| Sulfated Zirconia (SZ) | Friedel-Crafts Alkylation | Resorcinol, MTBE | High selectivity (72%), Reusable, Low temperature (60 °C) | |

| Sulfated Zirconia (SZ) | Prins Cyclization | Styrene, Paraformaldehyde | High selectivity (93%), Complete conversion, Reusable |

The performance of heterogeneous catalysts is often dictated by the properties of the support material, which influences the dispersion, stability, and accessibility of the active sites.

Sulfated-Zirconia (SZ): Sulfated zirconia is a robust solid superacid catalyst prepared by treating zirconium hydroxide (B78521) with a sulfating agent, such as sulfuric acid, followed by calcination. This process generates strong acid sites on the zirconia surface. The interaction of sulfate (B86663) ions with the zirconia creates both Brønsted acid sites (from hydrated surface species) and strong Lewis acid sites (from electron-deficient zirconium cations). The strength and concentration of these acid sites are critical for the catalyst's performance and can be tuned by adjusting the sulfur loading and calcination temperature.

SZ has proven to be a highly effective catalyst for a variety of acid-catalyzed reactions, including the esterification of fatty acids and Friedel-Crafts alkylations. For example, in the alkylation of resorcinol, SZ catalysts show high selectivity and conversion at relatively low temperatures (60 °C). Its robustness and lack of leaching make it suitable for continuous processes like reactive distillation. Given its efficacy in promoting condensation and esterification reactions, SZ is a strong candidate for catalyzing transformations involving the ester and active methylene groups of this compound.

Silica-supported Catalysts: Silica is a widely used support material due to its high surface area, mechanical stability, and well-defined porous structure. Various active catalytic species can be immobilized on a silica surface to create efficient and reusable catalysts. A prominent example is the development of organic-inorganic hybrid silica materials where organocatalytic moieties, such as imidazolium (B1220033) salts, are covalently attached to the silica framework.

These silica-supported organocatalysts have been successfully employed in Knoevenagel condensations involving ethyl cyanoacetate and various aldehydes. The immobilization on the solid support prevents the catalyst from dissolving in the reaction medium, allowing for easy separation by simple filtration and subsequent reuse. This approach combines the advantages of homogeneous organocatalysis (

Theoretical and Computational Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical investigations are essential for elucidating the intricate pathways of chemical reactions at the molecular level. These computational methods allow for the study of transient species like transition states, which are often impossible to observe experimentally. By modeling the electronic structure of molecules, chemists can map out potential energy surfaces, providing a detailed picture of how reactants are converted into products. smu.edu

While extensive quantum chemical studies specifically targeting Trimethylsilyl (B98337) cyanoacetate (B8463686) are not widely documented in publicly accessible literature, the methodologies are well-established. Such investigations typically employ Density Functional Theory (DFT) or other high-level computational techniques to predict geometries, energies, and spectroscopic signatures of reactive intermediates and transition states. osu.edu Analogous studies on similar compounds, such as E-2-(trimethylsilyl)-1-nitroethene in (3+2) cycloaddition reactions, have successfully used quantum chemical calculations to explore reaction profiles and challenge previously held mechanistic assumptions. mdpi.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. researchgate.net It is used to locate and characterize transition states (TS), which are first-order saddle points on the potential energy surface that represent the highest energy barrier along a reaction coordinate. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction kinetics.

DFT calculations can provide detailed geometric and energetic data about these transient structures. For instance, a computational study on the 1,1,3,3-tetramethylguanidine (B143053) (TMG)-catalyzed cyanosilylation of hypnone with a related compound, trimethylsilyl cyanide (TMSCN), utilized the B3LYP functional. The study identified that the formation of an intermediate between TMG and TMSCN was the rate-determining step, with a calculated Gibbs free energy barrier of 31.84 kcal/mol. researchgate.net Similar DFT approaches could be applied to reactions of Trimethylsilyl cyanoacetate to map out the energy profiles, identify rate-limiting steps, and understand the role of catalysts in lowering activation barriers.

Table 1: Illustrative Application of DFT in Reaction Mechanism Analysis

| Computational Method | Information Obtained | Relevance to this compound |

| DFT (e.g., B3LYP/6-31G(d)) | Geometry of reactants, products, intermediates, and transition states. | Predicts the 3D structure of key species in a reaction. |

| Electronic energies and Gibbs free energies. | Calculates reaction barriers and thermodynamic stability. | |

| Frequency Calculations | Vibrational frequencies to confirm stationary points (minima vs. saddle points). | Verifies a calculated structure as a true transition state (one imaginary frequency). |

| IRC Calculations | Intrinsic Reaction Coordinate path. | Confirms that a transition state connects the correct reactants and products. |

This table illustrates the general application of DFT methods in studying reaction mechanisms; specific energetic data for this compound reactions are not available in the cited literature.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion. youtube.com This technique provides insights into the conformational flexibility of molecules, solvent effects, and the pathways of molecular interactions that are crucial for a chemical reaction. nih.govmdpi.com

MD simulations can be particularly useful for understanding how a reactant like this compound orients itself within a solvent or at the active site of a catalyst before a reaction occurs. nih.gov For example, simulations can model the approach of a nucleophile to the carbonyl group of the acetate (B1210297) moiety, revealing preferential trajectories and the role of the bulky trimethylsilyl group in directing the interaction. While specific MD studies on this compound are sparse, the methodology has been widely applied to other systems, such as lipidated proteins and essential oils, to understand their dynamic interactions and conformational changes. nih.govmdpi.com Steered molecular dynamics, a specialized technique, can even be used to simulate the process of a ligand unbinding from an active site, revealing critical interactions along the pathway. youtube.com

Stereochemical Models and Stereoselectivity in Reactions

Stereoselectivity is a critical aspect of organic synthesis, particularly in the construction of complex molecules with defined three-dimensional structures. thieme.de Computational models are invaluable for predicting and rationalizing the stereochemical outcomes of reactions, such as why one diastereomer is formed in preference to another.

Reactions involving this compound can generate new stereocenters, and predicting the resulting diastereoselectivity is a significant challenge. Torsional and steric interactions that develop as an electrophile approaches the diastereotopic faces of an enolate often govern the stereochemical outcome. nih.gov

Computational modeling has been used to understand the diastereoselectivity in related reactions. For instance, in intramolecular silyl (B83357) nitronate cycloadditions, semi-empirical (PM6) and DFT (wB97X-D) calculations were employed to analyze the stereochemical outcomes. preprints.org These studies demonstrated that the formation of specific diastereomers could be rationalized by analyzing the energies of the different possible transition states leading to the various stereoisomeric products. Similarly, in bimetallic iridium/magnesium-catalyzed allylic alkylations, DFT calculations were used to explore the four possible transition states of the C-C bond-forming event, successfully predicting the observed major diastereomer. acs.org These approaches could theoretically be applied to nucleophilic additions involving this compound to model the transition states and explain the origins of observed diastereoselectivity.

Activation Mechanism of this compound

The reactivity of this compound is often dependent on its activation by a catalyst. Catalysts can function in several ways, such as acting as a Lewis acid to activate an electrophile, or as a Lewis base to activate the silyl compound. Hydrogen-bond catalysis is another important mechanism where a catalyst, such as a thiourea (B124793) derivative, can activate a substrate by stabilizing anionic intermediates or transition states through hydrogen bonding. wikipedia.org

While the specific activation mechanism for this compound has not been detailed computationally in the available literature, studies on the activation of the similar TMSCN provide a relevant model. For example, the activation of TMSCN by a sulfated-zirconia solid acid catalyst was investigated. It was proposed that the catalyst's Lewis acidic sites interact with the cyanide, facilitating its transfer to an aldehyde. researchgate.net A similar mechanism could be envisioned for this compound, where a Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the molecule, or a Lewis base could interact with the silicon atom to generate a more nucleophilic enolate.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how a compound's chemical structure influences its reactivity. For organosilicon compounds, this involves correlating structural parameters with reaction rates or equilibria. researchgate.net The bulky and electropositive nature of the trimethylsilyl (TMS) group significantly impacts the electronic and steric environment of the cyanoacetate moiety.

Advanced Synthetic Methodologies and Strategic Applications

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. Cyanoacetic acid derivatives are frequently employed as key components in a variety of MCRs. However, specific examples detailing the use of trimethylsilyl (B98337) cyanoacetate (B8463686) as the active methylene (B1212753) component in MCRs are not readily found in a survey of scientific literature.

Tandem and Cascade Reactions

Tandem or cascade reactions are processes involving at least two consecutive transformations in which the subsequent reaction step is a direct consequence of the functionality formed in the previous step, all without the isolation of intermediates. This approach offers a powerful strategy for the efficient construction of intricate molecular architectures. The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl, often serves as an entry point into such cascades. For instance, the conjugate addition of a compound like ethyl cyanoacetate to an isocyanoalkene can initiate an addition-cyclization-decarboxylation cascade. While the potential for trimethylsilyl cyanoacetate to participate in similar sequences exists, specific and detailed studies documenting its application in tandem or cascade reactions are currently unavailable in the literature.

Applications in Natural Product and Complex Molecule Synthesis

The synthesis of natural products and other complex organic molecules often requires the use of versatile and efficient building blocks. Active methylene compounds, including various cyanoacetate esters, are fundamental tools for carbon-carbon bond formation in these synthetic endeavors. They can serve as crucial intermediates that are elaborated into more complex structures. A thorough review of synthetic routes towards natural products does not highlight this compound as a commonly used intermediate or building block in these multi-step syntheses.

Derivatization Strategies Utilizing this compound Adducts

Following a primary reaction, the resulting adducts can often be chemically modified or derivatized to yield a range of new compounds. For example, the product of a Michael addition reaction involving a cyanoacetate could be further cyclized, hydrolyzed, or otherwise functionalized. While the general principles of derivatization are well-established in organic chemistry, specific strategies and research findings focused on the derivatization of adducts formed from this compound are not specifically detailed in published studies. The focus remains on the more stable and commonly used alkyl esters of cyanoacetic acid.

Future Research Directions

Development of Novel Catalytic Systems

The efficiency and selectivity of reactions involving trimethylsilyl (B98337) cyanoacetate (B8463686) are heavily dependent on the catalyst employed. While traditional catalysts have proven effective, future research will likely concentrate on the design and application of novel catalytic systems to overcome existing limitations and expand the synthetic utility of the reagent.

Key areas of development include:

Lewis Acid-Lewis Base Bifunctional Catalysts: These catalysts, which can activate both the nucleophile and the electrophile simultaneously, are expected to play a significant role. For instance, a bifunctional catalyst could enhance the reactivity of trimethylsilyl cyanoacetate while also activating the substrate, leading to improved reaction rates and stereoselectivities. researchgate.net

Heterogeneous Solid Acid Catalysts: The use of solid catalysts, such as sulfated-zirconia, offers significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow systems. researchgate.net Research into new solid acid catalysts with tailored active sites could lead to highly efficient and environmentally benign processes for cyanosilylation and related reactions. researchgate.net

Organocatalysts: Metal-free organocatalysis presents a sustainable alternative to traditional metal-based catalysts. The development of novel chiral organocatalysts could enable highly enantioselective transformations involving this compound, providing access to valuable chiral building blocks.

Photoredox Catalysis: The merger of photoredox catalysis with other catalytic systems, such as copper catalysis, has the potential to unlock new reactive pathways by enabling reactions to proceed under milder conditions. nih.gov This approach could be particularly useful for challenging transformations that are not feasible with conventional methods.

Table 1: Promising Novel Catalytic Systems for this compound Reactions

| Catalyst Type | Potential Advantages | Representative Examples/Concepts |

|---|---|---|

| Bifunctional Catalysts | Simultaneous activation of nucleophile and electrophile, enhanced stereoselectivity. | Lewis Acid-Lewis Base combinations, Chiral phosphine (B1218219) oxides. researchgate.net |

| Heterogeneous Solid Acids | Reusability, ease of separation, suitability for flow chemistry. | Sulfated-zirconia, functionalized mesoporous silicas. researchgate.net |

| Chiral Organocatalysts | Metal-free, environmentally benign, high enantioselectivity. | Cinchona alkaloids, prolinol derivatives. |

| Dual Photoredox/Metal Catalysis | Access to novel radical pathways, mild reaction conditions. | Iridium or Ruthenium-based photosensitizers with Copper catalysts. nih.gov |

Exploration of New Reactive Pathways

Beyond its established roles in Knoevenagel condensations and as a cyanide donor, future research will aim to uncover and develop new reactive pathways for this compound. This exploration will expand its synthetic applications and provide access to novel molecular architectures.

Potential new pathways include:

Radical-Mediated C-C Bond Cleavage: Inspired by recent advances with other cyanating agents, this compound could be employed in radical-mediated ring-opening cyanations. nih.gov This strategy could provide a novel method for the synthesis of functionalized dinitriles from cyclic precursors. nih.gov

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key component would enable the rapid construction of complex molecules from simple starting materials in a single step. This approach is highly valued for its efficiency and atom economy.

Decarboxylative Couplings: Investigating the participation of this compound in decarboxylative coupling reactions could lead to new methods for C-C bond formation, where the acetate (B1210297) group acts as a traceless activating group.

[3+2] Cycloadditions: Exploring the potential of the nitrile or ester moiety within this compound to participate in cycloaddition reactions could open up new avenues for the synthesis of heterocyclic compounds.

Table 2: Potential New Reactive Pathways for this compound

| Reactive Pathway | Description | Potential Products |

|---|---|---|

| Radical Ring-Opening Cyanation | C-C bond cleavage of cyclic systems (e.g., cycloketone oxime esters) followed by cyanation. nih.gov | Chiral 1,5- and 1,6-dinitriles. nih.gov |

| Multicomponent Reactions | One-pot reactions combining three or more substrates with this compound. | Highly functionalized, complex acyclic and heterocyclic structures. |

| Decarboxylative Couplings | Cross-coupling reactions where the carboxylate group is extruded as CO2. | Novel cyanomethylated compounds. |

| [3+2] Cycloadditions | Reaction of the cyanoacetate moiety as a 3-atom component with a 2-atom component. | Substituted pyrrolidines or other five-membered heterocycles. |

Integration with Flow Chemistry and Sustainable Processes

The principles of green chemistry are increasingly influencing the design of synthetic processes. Integrating reactions of this compound with modern technologies like flow chemistry is a key future direction to enhance safety, efficiency, and sustainability. beilstein-journals.orgresearchgate.net

Key aspects of this integration include:

Enhanced Safety: Flow reactors, with their small reaction volumes and superior heat and mass transfer, can mitigate the risks associated with highly exothermic reactions or the handling of potentially hazardous reagents. researchgate.netnoelresearchgroup.com

Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system often leads to higher conversions, better selectivity, and reduced byproduct formation compared to batch processes. researchgate.net

Process Automation: Continuous flow setups can be fully automated, allowing for streamlined multi-step syntheses without the need for intermediate isolation and purification, saving time, resources, and minimizing waste. noelresearchgroup.com

Catalyst Immobilization: Flow chemistry is particularly well-suited for use with immobilized or heterogeneous catalysts. This allows for the catalyst to be retained within the reactor, enabling continuous operation and simplifying product purification. beilstein-journals.org

Table 3: Advantages of Integrating this compound Chemistry with Flow Processes

| Feature | Benefit in Flow vs. Batch | Implication for Sustainability |

|---|---|---|

| Heat Transfer | Superior heat dissipation prevents thermal runaways and hot spots. researchgate.net | Safer chemical synthesis, reduced risk of accidents. beilstein-journals.org |

| Mass Transfer | Efficient mixing leads to faster reaction rates and higher conversions. | Increased process efficiency, higher atom economy. |

| Scalability | Scaling up is achieved by running the process for a longer time or using parallel reactors. | More predictable and safer scale-up of chemical production. |

| Automation | Allows for uninterrupted, multi-step synthesis sequences. noelresearchgroup.com | Reduced manual handling, less solvent waste from workups. |

Advanced Mechanistic Elucidation Studies

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new reactions and catalysts. Future research will employ advanced analytical and computational techniques to gain deeper insights into the pathways of reactions involving this compound.

Areas for advanced study include:

Kinetic Analysis: Detailed kinetic studies can help to determine reaction orders, activation energies, and the rate-determining step of a reaction, providing crucial information about the mechanism.

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates and catalyst resting states. researchgate.net

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcome of reactions. This can provide a detailed picture of the reaction mechanism at the molecular level.

Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

By focusing on these key areas, the scientific community can continue to expand the synthetic toolbox available to organic chemists, enabling the more efficient and sustainable production of valuable chemical compounds.

Q & A

Basic Research Questions

Q. How can reaction conditions for synthesizing trimethylsilyl cyanoacetate be optimized using orthogonal experimental design?

- Methodology : Employ orthogonal experimental design to evaluate factors such as catalyst concentration (e.g., trimethylsilyl chloride), molar ratio of reactants (e.g., cyanoacetic acid to trimethylsilanols), temperature, and reaction time. Use the range analysis method ("R-value") to identify the most influential parameters. For example, prior studies on ethyl cyanoacetate synthesis identified catalyst loading as the dominant factor, followed by molar ratio and temperature . Adjust these parameters systematically, with gas chromatography (GC) or nuclear magnetic resonance (NMR) for real-time monitoring of esterification rates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS-compliant safety measures:

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .

- Ventilation : Implement local exhaust systems to minimize inhalation risks, as silyl esters may release toxic vapors during heating .

- Emergency Response : For spills, absorb with dry sand or inert materials and dispose via approved waste facilities. In case of exposure, rinse affected areas with water and seek medical attention .

Q. How can the purity of this compound be validated using gas chromatography-mass spectrometry (GC-MS)?

- Methodology : Derivatize the compound using trimethylsilyl (TMS) agents (e.g., BSTFA or TMSCN) to enhance volatility. Perform GC-MS analysis with a non-polar capillary column (e.g., DB-5MS) and electron impact ionization. Compare retention indices and mass spectra against NIST library entries or synthetic standards . Quantify impurities (e.g., unreacted cyanoacetic acid) via internal calibration curves.

Advanced Research Questions

Q. How can contradictions in reported yields of this compound be resolved across studies?

- Methodology : Conduct a meta-analysis of published protocols to identify variables such as solvent polarity (e.g., dichloromethane vs. toluene) or moisture control. Use triplicate experiments with controlled humidity (<10 ppm H₂O) and inert atmospheres (N₂/Ar) to isolate confounding factors. Apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What mechanistic insights can density functional theory (DFT) provide for this compound reactions?

- Methodology : Model reaction pathways (e.g., silylation of cyanoacetic acid) using DFT software (e.g., Gaussian or ORCA). Calculate transition-state geometries, activation energies, and charge distributions. Validate computational results against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates (e.g., IR absorption bands for Si-O-C linkages) .

Q. How can side products in this compound synthesis be identified and mitigated?

- Methodology : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to detect byproducts (e.g., trimethylsilyl ethers or cyclized derivatives). Optimize reaction stoichiometry and quenching steps (e.g., rapid cooling to -20°C post-reaction). For example, ethyl cyanoacetate side reactions were resolved by adjusting catalyst loading and reflux duration .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodology : Store under anhydrous conditions in sealed amber vials with molecular sieves (3Å). Monitor degradation via periodic FT-IR analysis for hydrolysis products (e.g., cyanoacetic acid). Compare stability in aprotic solvents (e.g., hexane) vs. polar solvents (e.g., acetonitrile) .

Q. How can the ecological impact of this compound be assessed?

- Methodology : Perform OECD 201/202 tests for aquatic toxicity using Daphnia magna or Pseudokirchneriella subcapitata. Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using log P values calculated via HPLC retention times. Cross-reference with GHS hazard classifications for siloxanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.